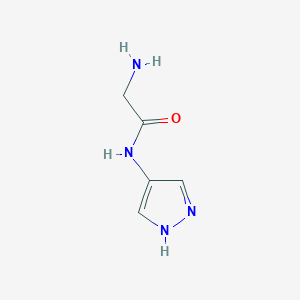

2-amino-N-(1H-pyrazol-4-yl)acetamide

Description

Historical Context and Evolution of Pyrazole-Acetamide Chemistry in Research

The history of pyrazole (B372694) chemistry dates back to the 19th century, with the first synthesis of the parent pyrazole ring. However, the exploration of more complex derivatives, such as those incorporating an acetamide (B32628) linkage, is a more recent endeavor. Initially, research into pyrazole-containing compounds focused on their utility as dyes and photographic chemicals. It was the discovery of the analgesic and antipyretic properties of antipyrine, a pyrazolone (B3327878) derivative, in the late 19th century that heralded the beginning of the medicinal chemistry journey for this class of compounds.

The 20th century saw a significant expansion in the understanding of pyrazole's pharmacological potential. Researchers began to systematically investigate how modifications to the pyrazole core and the introduction of various side chains, including acetamides, could influence biological activity. This led to the discovery of a broad spectrum of activities, from anti-inflammatory and antimicrobial to anticancer and antiviral effects. The development of synthetic methodologies that allowed for the facile combination of pyrazole and acetamide moieties was a critical step in this evolution, enabling the generation of large libraries of compounds for screening and optimization.

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry Research

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of natural products and synthetic drugs. Their prevalence is due to several key factors. The presence of nitrogen atoms in the ring can influence the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets like enzymes and receptors.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly privileged scaffold in drug discovery. Its aromatic nature and the ability to substitute at multiple positions allow for fine-tuning of its electronic and steric properties. This versatility has been exploited to develop drugs targeting a wide range of diseases. The acetamide group, on the other hand, often serves as a flexible linker, allowing for optimal positioning of other functional groups to interact with a biological target.

Overview of Research Trajectories for 2-amino-N-(1H-pyrazol-4-yl)acetamide Derivatives

Research into derivatives of this compound has followed several distinct yet often interconnected trajectories, primarily focused on their potential as therapeutic agents. A significant area of investigation has been in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole-acetamide scaffold has proven to be an effective framework for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity.

Another major research thrust has been the exploration of these derivatives as antagonists for various receptors. For example, research has been conducted on their potential to block the P2X(7) receptor, which is implicated in pain and inflammation. researchgate.net The modular nature of the this compound structure allows for systematic modifications to enhance potency and selectivity for specific receptor subtypes.

Furthermore, the antibacterial potential of pyrazole-acetamide derivatives is an active area of research. With the growing threat of antibiotic resistance, there is a pressing need for new classes of antimicrobial agents. The ability of these compounds to inhibit essential bacterial enzymes, such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), is a promising avenue of investigation. nih.gov

The following tables provide a snapshot of the diverse research applications of derivatives of the this compound scaffold, highlighting the specific compounds and their observed biological activities.

| Compound Name | Target | Biological Activity |

| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives | VEGFR-2 | Potent inhibitors of VEGFR-2, exhibiting anti-angiogenesis and anti-gastric cancer properties. nih.gov |

| (1H-pyrazol-4-yl)acetamide derivatives | P2X(7) receptor | Antagonists of the P2X(7) receptor, with potential applications in treating pain and inflammation. researchgate.net |

| 2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide derivatives | N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Inhibitors of the bacterial enzyme DapE, showing potential as novel antibiotics. nih.gov |

| 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012) | p21-activated kinase (PAK) | Direct inhibitor of PAK, with potential applications in cancer therapy. nih.gov |

| Compound Structure | Research Area | Key Findings |

| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide scaffold | Oncology (VEGFR-2 Inhibition) | Derivatives showed excellent inhibitory activity against both VEGFR-2 and tumor cell proliferation. nih.gov |

| (1H-pyrazol-4-yl)acetamide scaffold | Inflammation (P2X(7) Antagonism) | Structure-activity relationship studies led to the identification of potent antagonists with favorable pharmacokinetic properties. researchgate.net |

| 2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide scaffold | Infectious Diseases (Antibacterial) | Compounds demonstrated inhibitory activity against a key bacterial enzyme, suggesting a new avenue for antibiotic development. nih.gov |

| Celecoxib-derived pyrazole-acetamide | Oncology (PAK Inhibition) | OSU-03012 was identified as a direct inhibitor of p21-activated kinase, independent of its effects on PDK1. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2-amino-N-(1H-pyrazol-4-yl)acetamide |

InChI |

InChI=1S/C5H8N4O/c6-1-5(10)9-4-2-7-8-3-4/h2-3H,1,6H2,(H,7,8)(H,9,10) |

InChI Key |

ITGHXPLNMYPLGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)NC(=O)CN |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2 Amino N 1h Pyrazol 4 Yl Acetamide

Synthesis of the Core 2-amino-N-(1H-pyrazol-4-yl)acetamide Scaffold

The construction of the this compound scaffold is not typically achieved in a single step but rather through a multi-step sequence involving the synthesis of key precursors followed by their strategic assembly. A highly plausible and efficient route involves the initial preparation of a 4-aminopyrazole precursor, which is then acylated with a suitable two-carbon synthon, followed by the introduction of the terminal amino group.

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target scaffold hinges on two primary precursors: 4-amino-1H-pyrazole and a glycine (B1666218) equivalent.

Synthesis of 4-amino-1H-pyrazole: The 4-aminopyrazole core can be synthesized through several established methods. A common approach is the nitration of 1H-pyrazole followed by the reduction of the resulting 4-nitro-1H-pyrazole. mdpi.com

Nitration: 1H-pyrazole is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group predominantly at the C4 position of the ring, yielding 4-nitro-1H-pyrazole. scribd.com The C4 position is the most electron-rich and sterically accessible site for electrophilic substitution on an unsubstituted pyrazole (B372694) ring. quora.com

Reduction: The 4-nitro-1H-pyrazole is then reduced to 4-amino-1H-pyrazole. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl). researchgate.net

An alternative route to 4-aminopyrazoles involves the cyclization of suitably functionalized acyclic precursors, such as 3-oxo-2-arylhydrazononitriles reacting with α-haloketones or chloroacetonitrile. researchgate.net

Assembly of the Acetamide (B32628) Scaffold: A robust method for constructing the N-(1H-pyrazol-4-yl)acetamide portion of the molecule involves the use of a 2-chloroacetamide (B119443) intermediate. This strategy is well-documented for the acylation of various amino-heterocycles. iucr.orgnih.govijpsr.info

Chloroacetylation of 4-aminopyrazole: The 4-amino-1H-pyrazole precursor is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). This reaction forms the key intermediate, 2-chloro-N-(1H-pyrazol-4-yl)acetamide . iucr.orgnih.gov

Amination of the Chloroacetamide Intermediate: The chlorine atom on the 2-chloro-N-(1H-pyrazol-4-yl)acetamide intermediate is a good leaving group and can be readily displaced by a nitrogen nucleophile. Treatment with ammonia (B1221849) (e.g., aqueous or alcoholic ammonia) or a protected ammonia equivalent results in a nucleophilic substitution reaction to yield the final product, this compound. researchgate.net

For better process control and to avoid side reactions, the terminal amino group can be introduced using a protected form, such as potassium phthalimide (B116566) (in a Gabriel synthesis), followed by deprotection.

Key Reaction Mechanisms and Methodological Innovations

The synthesis of the core scaffold is governed by two fundamental reaction mechanisms: nucleophilic acyl substitution and nucleophilic aliphatic substitution.

Nucleophilic Acyl Substitution: The formation of the amide bond between 4-amino-1H-pyrazole and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The amino group of the pyrazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the stable amide linkage. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.

Nucleophilic Aliphatic Substitution (Sₙ2): The final step, the conversion of the 2-chloroacetamide intermediate to the 2-aminoacetamide product, is a classic Sₙ2 reaction. The nitrogen nucleophile (e.g., NH₃) attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the C-N bond of the primary amine.

A methodological innovation in this context is the two-step sequence using chloroacetyl chloride. This approach avoids the direct use of glycine, which, as a zwitterionic amino acid, can have poor solubility in organic solvents and requires protection-deprotection steps for both its amino and carboxyl groups. The chloroacetamide route provides a more direct and often higher-yielding pathway to the desired scaffold. researchgate.net

Derivatization Approaches on the Pyrazole Ring System

Once the core scaffold is synthesized, the pyrazole ring offers several sites for further functionalization, primarily at the N1, C3, and C5 positions. The substituent at the C4 position significantly influences the regioselectivity of these transformations.

Substituent Effects on Reaction Selectivity and Yield

The N-(2-aminoacetamido) group at the C4 position of the pyrazole ring is an electron-withdrawing group due to the inductive effect of the amide carbonyl. This has several consequences for further reactions:

Deactivation towards Electrophilic Substitution: The electron-withdrawing nature of the C4 substituent deactivates the pyrazole ring towards further electrophilic aromatic substitution (e.g., nitration, halogenation). Reactions that would typically proceed readily at the C4 position are now disfavored. nih.gov

Acidity and Basicity: The electron-withdrawing group increases the acidity of the N-H proton, making deprotonation easier. Conversely, it decreases the basicity of the pyridine-like nitrogen atom (N2).

Directing Effects: If an electrophilic substitution were to be forced under harsh conditions, the C4 substituent would direct incoming electrophiles to the C3 or C5 positions. However, such reactions are often low-yielding and may lack regioselectivity.

In contrast, the presence of electron-donating groups on the pyrazole ring would generally increase the ring's nucleophilicity, making it more reactive towards electrophiles. nih.gov

Regioselective Functionalization Techniques

Given the challenges of direct electrophilic substitution, regioselective functionalization relies on targeting the ring nitrogen atoms or employing modern synthetic methods.

N1-Alkylation/Arylation: The most common and predictable functionalization of the pyrazole ring in this scaffold is at the N1 position. semanticscholar.org

N-Alkylation: The pyrazole can be deprotonated with a base (e.g., NaH, K₂CO₃) to form the pyrazolate anion, which then acts as a nucleophile. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) yields the corresponding N1-alkylated derivative. researchgate.net In unsymmetrical pyrazoles, the regioselectivity of alkylation is influenced by both steric and electronic factors, with bulky alkylating agents often favoring the less sterically hindered nitrogen. mdpi.compublish.csiro.au

Mitsunobu Reaction: N-alkylation can also be achieved under neutral conditions using the Mitsunobu reaction, which involves an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). researchgate.net

C3/C5 Functionalization: Direct functionalization at the C3 and C5 positions is more complex due to the deactivating effect of the C4 substituent.

Halogenation: While direct electrophilic halogenation might be difficult, certain reagents can install a halogen atom that serves as a handle for further cross-coupling reactions. For instance, electrochemical chlorination has been used to prepare 4-chloropyrazoles. researchgate.net

Directed Metalation: A powerful strategy for regioselective C-functionalization is directed ortho-metalation (DoM). This would involve protecting the N1-position and then using a strong base like n-butyllithium (n-BuLi) to deprotonate the C5 position, which is adjacent to the directing N1-substituent. The resulting lithiated species can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a functional group specifically at C5.

The following table summarizes common regioselective functionalization techniques applicable to the pyrazole ring system.

| Position | Reaction Type | Typical Reagents | Notes |

|---|---|---|---|

| N1 | Alkylation | Base (NaH, K₂CO₃) + Alkyl Halide (R-X) | Most common functionalization site. researchgate.net |

| N1 | Arylation | Aryl Halide (Ar-X), Cu or Pd catalyst | Ullmann or Buchwald-Hartwig coupling. chim.it |

| N1 | Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD/DIAD | Occurs under neutral conditions. researchgate.net |

| C3 / C5 | Directed Metalation | n-BuLi or LDA, then an electrophile (E+) | Requires N1-protection; typically directs to C5. |

| C3 / C5 | Halogenation | N-Halosuccinimide (NBS, NCS) | Feasibility depends on ring activation. |

Chemical Modifications and Derivatization of the Acetamide Moiety

The acetamide moiety, -NH-C(=O)-CH₂-NH₂, possesses a terminal primary amino group which is a prime site for a wide range of chemical modifications. The amide N-H is significantly less reactive.

The primary amino group is nucleophilic and can readily react with various electrophiles to generate a diverse set of derivatives. Common derivatization strategies include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated derivatives (diamides). For example, treatment with acetyl chloride would give 2-acetamido-N-(1H-pyrazol-4-yl)acetamide.

N-Alkylation: The primary amine can be converted into a secondary or tertiary amine through reaction with alkyl halides. To avoid over-alkylation, this is often best achieved via reductive amination, which involves condensing the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with a reagent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords stable sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides urea or thiourea derivatives, respectively.

The derivatization of amino groups is a fundamental technique in medicinal chemistry and chemical biology for modifying the properties of a lead compound. sigmaaldrich.comnih.gov

The following table provides examples of derivatization reactions for the terminal amino group.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| N-Acylation | R-COCl or (R-CO)₂O | Amide |

| N-Alkylation (Reductive Amination) | R-CHO (aldehyde), NaBH(OAc)₃ | Secondary Amine |

| N-Sulfonylation | R-SO₂Cl, Base | Sulfonamide |

| Urea Formation | R-N=C=O (Isocyanate) | Urea |

| Thiourea Formation | R-N=C=S (Isothiocyanate) | Thiourea |

N-Alkylation and Acylation Strategies

The this compound molecule possesses several nitrogen atoms that are susceptible to alkylation and acylation: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the primary amine of the 2-aminoethyl group. The regioselectivity of these reactions is a critical consideration in synthetic design.

N-Alkylation: The alkylation of the pyrazole ring is a common strategy for introducing molecular diversity. Typically, these reactions proceed under basic conditions to deprotonate the pyrazole N-H, followed by the addition of an alkyl halide electrophile. However, for unsymmetrical pyrazoles, this can lead to a mixture of N1 and N2 isomers. The regioselectivity is often influenced by steric hindrance, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. Alternative methods, such as using phase-transfer catalysis, can improve yields and simplify reaction conditions, sometimes even allowing the reaction to proceed without a solvent. researchgate.net

A modern approach to N-alkylation involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This method provides a valuable alternative to traditional techniques that may require strong bases or high temperatures. The reaction generally favors the formation of the sterically less hindered product. mdpi.comsemanticscholar.org Industrial-scale N-alkylation can also be achieved using catalysts such as crystalline aluminosilicates, which facilitate the reaction between a pyrazole derivative and an alcohol under milder conditions, yielding N-alkylpyrazoles with high efficiency. google.com

The primary amino group on the acetamide side chain represents another site for selective alkylation, which can be achieved through methods like reductive amination.

N-Acylation: Acylation can occur at either the pyrazole ring or the primary amino group. Direct acylation of the pyrazole N-H is possible, but the primary amine of the 2-amino group is generally more nucleophilic and will react preferentially under standard acylation conditions (e.g., using acyl chlorides or anhydrides). The synthesis of N-aminopyrazole derivatives and their subsequent reaction with various acylating agents has been explored to create a range of acylated products. ijarse.com Selective protection of the more reactive amino group would be necessary if acylation is desired on the pyrazole ring.

The table below summarizes general conditions for these transformations.

| Transformation | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Pyrazole N-Alkylation (Traditional) | Alkyl halide, Strong base (e.g., NaH, K2CO3) | Can produce mixtures of N1/N2 isomers. | mdpi.comsemanticscholar.org |

| Pyrazole N-Alkylation (Acid-Catalyzed) | Trichloroacetimidate electrophile, Brønsted acid (e.g., CSA) | Milder conditions; regioselectivity controlled by sterics. | mdpi.comsemanticscholar.org |

| Pyrazole N-Alkylation (Phase-Transfer) | Alkylating agent, K2CO3, Tetrabutylammonium bromide (TBAB), Solvent-free | High yields, avoids side reactions like quaternization. | researchgate.net |

| Amine N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N) | Preferential reaction at the primary amine over the pyrazole N-H. | ijarse.com |

C-Terminal Functionalization

In the context of this compound, "C-terminal functionalization" refers to the modification of the 2-amino-acetamide moiety (-CH₂(NH₂)-C(O)-). The primary amine in this group is the most reactive site for derivatization.

Standard reactions for primary amines can be readily applied to introduce a wide array of functional groups. For instance, reaction with aldehydes or ketones under reductive conditions (reductive amination) can yield secondary or tertiary amines. Further acylation at this position can lead to the formation of more complex amide structures. The acetamide functional group itself has a high affinity for sodium cations, a property that can influence its behavior in biological systems and during analysis. nih.gov

Functionalization can also be achieved by synthesizing the entire side chain and then attaching it to the 4-aminopyrazole core. For example, derivatives can be prepared by reacting 4-aminopyrazole with chloroacetyl chloride to form an intermediate, which is then treated with various amines to build the final acetamide structure. nih.gov This modular approach allows for significant diversity at the "C-terminal" end of the molecule.

Emerging Synthetic Methodologies for Related Pyrazole-Acetamide Architectures

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods. For pyrazole-acetamide structures, catalytic coupling reactions and green chemistry approaches are at the forefront of these advancements.

Catalytic Coupling Reactions (e.g., Click Chemistry, Buchwald-Hartwig Coupling)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-C bonds, enabling the synthesis of complex pyrazole architectures that are otherwise difficult to access.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most effective methods for forming C-N bonds between aryl halides and amines. wikipedia.org It has been successfully applied to the C4 position of pyrazole rings to synthesize various 4-aminopyrazole derivatives. nih.gov This reaction is crucial for constructing the core N-(pyrazol-4-yl) linkage in related architectures. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with heterocyclic substrates. nih.govresearchgate.net Furthermore, variations of this reaction can be used for the cross-coupling of amides (transamidation), offering a potential route to modify the acetamide bond itself under catalytic conditions. rsc.org

| Reaction | Catalyst System | Substrates | Purpose | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)₂, tBuDavePhos, K₂t-BuOK | 4-Halo-pyrazoles + Amines | Synthesis of C4-aminopyrazoles. | nih.gov |

| Buchwald-Hartwig Transamidation | Pd-NHC precatalysts | Amides + Amines | Direct synthesis/modification of amide bonds. | rsc.org |

Click Chemistry: The term "click chemistry" describes reactions that are rapid, high-yielding, and produce minimal byproducts. nih.gov The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. This reaction is widely used to link different molecular fragments. In the context of pyrazole-acetamides, an azide (B81097) or alkyne handle could be installed on either the pyrazole core or the acetamide side chain, allowing it to be "clicked" onto a complementary fragment. This bioorthogonal approach is particularly useful for labeling and creating complex molecular conjugates under physiological conditions. mdpi.com Additionally, certain 4H-pyrazoles can themselves act as "click" reagents in Diels-Alder reactions without a catalyst, offering another avenue for rapid functionalization. nih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For pyrazole synthesis, this involves using safer solvents, reducing energy consumption, and improving atom economy. nih.govresearchgate.net

Microwave- and Ultrasound-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In pyrazole synthesis, it dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating. dergipark.org.trnih.govacs.org This technique is frequently used for condensation and cyclization steps in the formation of the pyrazole ring. rsc.orgeurekaselect.com Similarly, ultrasound-assisted synthesis uses high-frequency sound waves to promote reactions, often at lower temperatures and with shorter reaction times than conventional methods. asianpubs.orgnih.gov Both techniques align with green chemistry goals by increasing energy efficiency. eurekaselect.com

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.gov This approach is highly atom-economical and efficient, as it avoids the need to isolate intermediates, saving time, solvents, and resources. bookpi.org Numerous MCRs have been developed for the synthesis of pyrazole and fused-pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, often proceeding in environmentally benign solvents like water or ethanol. mdpi.comnih.gov

The table below highlights various green synthetic methods applicable to pyrazole derivatives.

| Green Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Drastically reduced reaction times, improved yields, high efficiency. | dergipark.org.trnih.govacs.orgrsc.org |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to the reaction mixture. | Enhanced reaction rates, milder conditions, energy efficiency. | eurekaselect.comasianpubs.orgnih.gov |

| Multicomponent Reactions (MCRs) | One-pot combination of three or more reactants. | High atom economy, step efficiency, reduced waste. | nih.govmdpi.comrsc.org |

| Green Solvents/Catalysts | Use of water, ethanol, or recyclable catalysts. | Reduced toxicity and environmental impact. | mdpi.commdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2 Amino N 1h Pyrazol 4 Yl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer primary confirmation of the molecular skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 2-amino-N-(1H-pyrazol-4-yl)acetamide derivative is expected to show distinct signals for each type of proton. The protons on the pyrazole (B372694) ring (H3 and H5) typically appear as singlets or doublets in the aromatic region (δ 7.0-8.0 ppm), with their exact chemical shift influenced by the tautomeric form and substituent effects. The methylene (B1212753) protons (CH₂) of the acetamide (B32628) group would likely resonate as a singlet around δ 3.5-4.5 ppm. The amine (NH₂) and amide (NH) protons are expected to appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. The pyrazole N-H proton also gives a characteristic broad signal, often at a higher chemical shift (δ 10-13 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the amide is typically observed in the δ 165-175 ppm region. Carbons of the pyrazole ring resonate in the aromatic region (δ 100-150 ppm). Due to the potential for rapid proton exchange between the two pyrazole nitrogens (annular tautomerism), the signals for C3 and C5 can sometimes appear broadened or as an averaged signal. The methylene carbon (CH₂) signal is expected in the aliphatic region, typically around δ 40-50 ppm.

Interactive Data Table: Representative NMR Data for a this compound Derivative

Note: Data are hypothetical and based on typical chemical shifts for similar structures. Actual values may vary based on solvent and specific substitutions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrazole C3-H | 7.85 (s, 1H) | 135.2 |

| Pyrazole C5-H | 7.60 (s, 1H) | 128.9 |

| Pyrazole C4 | - | 110.5 |

| Acetamide CH₂ | 3.90 (s, 2H) | 45.1 |

| Acetamide C=O | - | 170.3 |

| Amine NH₂ | 5.50 (br s, 2H) | - |

| Amide NH | 9.80 (br s, 1H) | - |

| Pyrazole NH | 12.10 (br s, 1H) | - |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle, confirming assignments made from 1D spectra and revealing more complex structural details.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this class of compounds, it would primarily be used to confirm the absence of coupling for the singlet pyrazole and methylene protons and to identify any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It is invaluable for definitively assigning the signals for the pyrazole C3-H, C5-H, and the acetamide CH₂ groups by linking the proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This technique can help confirm the regiochemistry by observing spatial proximity between protons on different parts of the molecule, such as between the methylene protons and a specific proton on the pyrazole ring. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key absorptions confirm the presence of its defining functional groups.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H (Amine, Amide, Pyrazole) | Stretching | 3400 - 3100 | Broad or multiple sharp peaks |

| C-H (Pyrazole) | Stretching | 3150 - 3050 | Sharp, medium intensity |

| C-H (Methylene) | Stretching | 2960 - 2850 | Sharp, medium intensity |

| C=O (Amide I band) | Stretching | 1700 - 1650 | Strong, sharp |

| N-H (Amide II band) | Bending | 1640 - 1550 | Medium to strong |

| C=N / C=C (Pyrazole ring) | Stretching | 1600 - 1450 | Medium to strong |

The presence of a strong, sharp absorption around 1660 cm⁻¹ is a clear indicator of the amide carbonyl group (Amide I band). researchgate.net The region between 3400 and 3100 cm⁻¹ is typically complex, showing multiple bands corresponding to the N-H stretching vibrations of the primary amine (NH₂), the secondary amide (N-H), and the pyrazole N-H. researchgate.net The aromatic C=C and C=N stretching vibrations of the pyrazole ring appear in the 1600-1450 cm⁻¹ region. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like Electrospray Ionization (ESI) are commonly used.

For this compound (C₅H₈N₄O), the exact mass of the protonated molecule ([M+H]⁺) would be calculated and compared to the experimentally measured value.

Interactive Data Table: Example HRMS Data for C₅H₈N₄O

| Ion Species | Molecular Formula | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | C₅H₉N₄O⁺ | 141.0771 | 141.0773 | 1.4 |

| [M+Na]⁺ | C₅H₈N₄ONa⁺ | 163.0590 | 163.0592 | 1.2 |

The excellent agreement between the calculated and observed masses provides high confidence in the assigned molecular formula, serving as a critical piece of evidence in the compound's characterization. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides insight into the electronic structure and conjugation within the molecule.

The primary chromophore in this compound is the aminopyrazole ring system. Pyrazole itself exhibits absorption bands in the vacuum UV region. researchgate.net However, the introduction of an amino group (an auxochrome) onto the pyrazole ring typically results in a bathochromic (red) shift of the absorption maxima into the accessible UV region (200-400 nm). This is due to n→π* and π→π* electronic transitions. Theoretical studies on aminopyrazoles predict that the lowest energy absorption bands correspond to these transitions. mdpi.com The acetamide group itself has a weak n→π* transition around 220 nm but is not expected to significantly alter the main absorption profile dictated by the aminopyrazole chromophore. researchgate.net The spectrum can be sensitive to solvent polarity and pH, which can alter the electronic ground and excited states.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles.

For derivatives of this compound, X-ray analysis would confirm the connectivity and regiochemistry established by NMR. Furthermore, it provides crucial information about the crystal packing and intermolecular interactions that govern the solid-state properties. In the crystal lattice of similar structures, molecules are often linked by an extensive network of hydrogen bonds. imist.manih.gov For example, the amine, amide, and pyrazole N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and pyrazole nitrogen atoms can act as acceptors. These interactions, such as N—H⋯O and N—H⋯N hydrogen bonds, can link molecules into dimers, chains, or complex three-dimensional networks. imist.manih.gov The analysis also reveals conformational details, such as the planarity of the pyrazole ring and the dihedral angles between the pyrazole and acetamide moieties. imist.ma

Interactive Data Table: Representative Crystallographic Data for a Pyrazolyl-Acetamide Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.161 |

| b (Å) | 14.943 |

| c (Å) | 9.388 |

| β (°) | 103.65 |

| Volume (ų) | 1112.5 |

| Z (molecules/cell) | 4 |

| Key Interactions | N—H⋯O, N—H⋯N hydrogen bonds |

Note: Data are illustrative and based on published structures of similar compounds. imist.ma

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal packing of pyrazole-acetamide derivatives is significantly influenced by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role. In the crystalline structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a close analog of the title compound, a layered structure is formed, primarily directed by N—H⋯O and N—H⋯N hydrogen bonds. iucr.org

A Hirshfeld surface analysis of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide revealed that the most significant contributions to the crystal packing arise from H⋯H (53.8%), H⋯C/C⋯H (21.7%), H⋯N/N⋯H (13.6%), and H⋯O/O⋯H (10.8%) contacts. iucr.org This highlights the importance of not only classical hydrogen bonds but also weaker C—H⋯π interactions in the stabilization of the crystal lattice. iucr.org

The following table summarizes the key intermolecular interactions observed in a derivative of this compound:

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| N—H⋯O | Amide N-H, Pyrazole N-H | Amide C=O | Formation of chains and layers |

| N—H⋯N | Amide N-H, Pyrazole N-H | Pyrazole N | Linking molecules into layers |

| C—H⋯π | Aromatic/Aliphatic C-H | Pyrazole/Phenyl ring | Stabilization of the layered structure |

Conformational Analysis in Crystalline State

The conformation of pyrazole-acetamide derivatives in the crystalline state is a result of the interplay between intramolecular steric effects and the stabilizing forces of intermolecular interactions. The molecule N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, for example, adopts an angular conformation. iucr.org

The planarity of the acetamide fragment (N2/C8/C9/O1) is another important conformational parameter. In N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, this fragment is nearly planar, with the pyrazole and aminophenyl rings inclined to this plane by 72.84 (7)° and 86.56 (6)°, respectively. iucr.org

The table below presents key conformational parameters for a derivative of this compound.

| Compound | Dihedral Angle (Pyrazole-Phenyl) | Ring Inclination to Acetamide Plane (Pyrazole) | Ring Inclination to Acetamide Plane (Phenyl) |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | 65.63 (8)° | 72.84 (7)° | 86.56 (6)° |

Biological Activities and Underlying Molecular Mechanisms of 2 Amino N 1h Pyrazol 4 Yl Acetamide and Analogues Pre Clinical Focus

Enzyme Inhibition Profiles and Mechanism of Action

Analogues of 2-amino-N-(1H-pyrazol-4-yl)acetamide have demonstrated inhibitory activity against several key enzyme families implicated in various disease pathologies.

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Pyrazole-containing compounds have been extensively investigated as kinase inhibitors.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition : CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which can be considered analogues of this compound, have been identified as potent CDK2 inhibitors. Mechanistic studies revealed that these compounds can reduce the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis in cancer cells. One of the most potent compounds in this series exhibited a Ki (inhibition constant) of 0.005 µM against CDK2. Similarly, 3-aminopyrazole (B16455) derivatives have been optimized as CDK2/cyclin A inhibitors, with compounds like PHA-533533 showing a Ki of 31 nM. nih.gov

Phosphoinositide-Dependent Kinase-1 (PDK-1) Inhibition : PDK-1 is a master kinase that activates other kinases, such as Akt, playing a crucial role in cell survival and proliferation pathways. An analogue, 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (B32628) (OSU-03012), was identified as an inhibitor of PDK-1. nih.gov This compound was also found to directly inhibit p21-activated kinase (PAK), another important regulator of cell motility and proliferation, by competing with ATP binding. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition : While specific inhibitors of LRRK2 bearing the this compound scaffold are not prominently documented in the reviewed literature, the broader class of pyrazole (B372694) derivatives is known for its kinase inhibitory activity. LRRK2 mutations are linked to Parkinson's disease, and inhibition of its kinase activity is a neuroprotective strategy. nih.gov Other pyrazole-based structures, such as 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, have been successfully developed as potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), demonstrating the adaptability of the pyrazole scaffold for targeting specific kinases. mdpi.com

Table 1: Kinase Inhibition by Analogues of this compound

| Compound Class | Target Kinase | Potency (Ki or IC50) | Mechanism of Action |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 0.005 µM (Ki) | Reduces Rb phosphorylation, induces cell cycle arrest |

| 3-Aminopyrazole derivatives (e.g., PHA-533533) | CDK2/cyclin A | 31 nM (Ki) | ATP-competitive inhibition |

| OSU-03012 | PDK-1 / PAK | Not specified | ATP-competitive inhibition |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Potent (specific values vary) | Selective kinase inhibition |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. Various pyrazole and pyrazoline derivatives have been synthesized and evaluated for this activity. These compounds often act as selective inhibitors of either AChE or BChE, or as dual inhibitors. For instance, a series of 2-pyrazoline (B94618) derivatives were identified as selective AChE inhibitors, with the most potent compound showing an IC50 value of 0.040 µM, comparable to the drug donepezil. researchgate.net Molecular docking studies suggest these compounds interact with key residues in the active site of the AChE enzyme. researchgate.net

Table 2: Cholinesterase Inhibition by Pyrazole Analogues

| Compound Series | Target Enzyme | Potency (IC50) | Selectivity |

|---|---|---|---|

| 2-Pyrazoline derivative (Compound 2l) | AChE | 0.040 µM | Selective for AChE |

| Piperidyl-thienyl chalcone (B49325) derivative | AChE | 0.16 µM | Selective for AChE |

| 2-Pyrazoline chalcone derivative | AChE | 0.13 µM | Selective for AChE |

| Phenylacetamide pyrazole derivatives | AChE | 8.32 - 8.97 µM | Selective for AChE |

Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. The pyrazole scaffold is famously incorporated in the selective COX-2 inhibitor, celecoxib (B62257). Analogues featuring the 1,5-diarylpyrazole moiety have been extensively studied. For selective COX-2 inhibition, a para-sulfonamide or a related group on one of the phenyl rings is crucial for binding to a specific side pocket in the COX-2 active site, which is absent in the COX-1 isoform. This structural feature is key to their selectivity and reduced gastrointestinal side effects compared to non-selective NSAIDs.

Aminoacyl-tRNA synthetases are essential for bacterial protein synthesis, making them attractive targets for novel antibiotics. Pyrazole-containing compounds have been explored as inhibitors of these enzymes. For example, a series of metronidazole-based agents incorporating a pyrazole ring were identified as potent inhibitors of tyrosyl-tRNA synthetase (TyrRS) with significant antibacterial activity, particularly against Gram-negative organisms like Pseudomonas aeruginosa. The most potent compound in the series exhibited an IC50 of 0.92 µM against TyrRS. diva-portal.orgelsevierpure.com

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics for treating type 2 diabetes. The pyrazole nucleus is found in various compounds designed as DPP-4 inhibitors. For example, Anagliptin is a pyrazole-containing drug that functions as a DPP-4 inhibitor. The mechanism involves blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones, stimulating insulin (B600854) secretion and reducing glucagon (B607659) secretion in a glucose-dependent manner.

Receptor Modulatory Activities

In addition to enzyme inhibition, pyrazole acetamide analogues can modulate the function of various cell surface and intracellular receptors.

P2X7 Receptor Antagonism : The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain. A series of (1H-pyrazol-4-yl)acetamide derivatives were identified as potent P2X7 receptor antagonists. Through structure-activity relationship (SAR) studies, compounds with favorable pharmacokinetic properties were developed, highlighting their potential as novel anti-inflammatory agents.

Androgen Receptor Antagonism : The androgen receptor (AR) is a key driver in prostate cancer. A series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives were designed and synthesized as AR antagonists. One of the lead compounds demonstrated potent AR antagonistic activity and showed significant anti-proliferative effects against androgen-sensitive prostate cancer cells.

Cannabinoid Receptor Antagonism : The biarylpyrazole scaffold is central to the structure of CB1 cannabinoid receptor antagonists like SR141716A. SAR studies have shown that specific substitutions on the pyrazole ring are critical for potent and selective antagonistic activity at the CB1 receptor.

Table 3: Receptor Modulatory Activities of Pyrazole Analogues

| Compound Class | Target Receptor | Activity | Therapeutic Potential |

|---|---|---|---|

| (1H-pyrazol-4-yl)acetamides | P2X7 Receptor | Antagonist | Anti-inflammatory, Analgesic |

| 2-(5-methyl-1H-pyrazol-1-yl) acetamides | Androgen Receptor | Antagonist | Prostate Cancer |

| Biarylpyrazoles | CB1 Cannabinoid Receptor | Antagonist | Neurological/Metabolic Disorders |

P2X7 Receptor Antagonism

Derivatives of (1H-pyrazol-4-yl)acetamide have been identified as potent antagonists of the P2X7 receptor. tandfonline.com High-throughput screening led to the discovery of a lead compound from this series, which was subsequently optimized to enhance its potency and improve its physicochemical and pharmacokinetic properties. tandfonline.com The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses, and its antagonism is a therapeutic strategy for inflammatory conditions. nih.gov Structure-activity relationship (SAR) studies of these (1H-pyrazol-4-yl)acetamide analogues have been conducted to identify key structural features required for potent P2X7 antagonism. tandfonline.comnih.gov One notable analogue was selected for further investigation in animal models of pain due to its promising profile. nih.gov

| Compound Series | Activity | Key Findings | References |

|---|---|---|---|

| (1H-pyrazol-4-yl)acetamides | Potent P2X7 Receptor Antagonists | Identified through high-throughput screening and optimized for enhanced potency and favorable pharmacokinetic properties. | tandfonline.com |

| Analogue 16 (specific structure not detailed in source) | Potent Antihyperalgesic Agent | Demonstrated efficacy in rat models of inflammatory pain. | nih.gov |

Other G-Protein Coupled Receptor (GPCR) Interactions

There is limited specific information available in the reviewed literature regarding the interactions of this compound or its close analogues with G-protein coupled receptors other than the P2X7 receptor, which is a ligand-gated ion channel and not a GPCR. The research focus has predominantly been on its effects on the P2X7 receptor in the context of inflammation and pain. Further screening and pharmacological studies would be necessary to fully characterize the GPCR interaction profile of this class of compounds.

Cellular and Molecular Pathway Interventions

Modulation of Inflammatory Pathways

Analogues of this compound have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways. The primary mechanism is linked to the antagonism of the P2X7 receptor, which in turn can regulate the release of pro-inflammatory cytokines. nih.gov

Furthermore, various pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation. nih.govnih.gov Some pyrazole derivatives have also been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another mechanism by which certain pyrazole derivatives can suppress inflammation. nih.gov This pathway is crucial for regulating the expression of genes involved in the inflammatory response. nih.gov

| Mechanism | Effect | Specific Mediators/Pathways Affected | References |

|---|---|---|---|

| P2X7 Receptor Antagonism | Reduction of inflammatory response | Inhibition of ATP-gated ion channel activity | nih.gov |

| COX-2 Inhibition | Decreased prostaglandin (B15479496) synthesis | Selective inhibition of the COX-2 enzyme | nih.govnih.gov |

| Cytokine Modulation | Reduced levels of pro-inflammatory cytokines | TNF-α, IL-6, IL-1β | nih.gov |

| NF-κB Pathway Inhibition | Suppression of inflammatory gene expression | Inhibition of NF-κB activation and nuclear translocation | nih.gov |

Anticancer Activity Mechanisms

Several analogues of this compound have been investigated for their anticancer properties, revealing multiple underlying mechanisms.

YB-1/EGFR Pathway Inhibition : A notable analogue, 2-amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012), has been shown to prevent the Y-box binding protein-1 (YB-1) from inducing the expression of the epidermal growth factor receptor (EGFR). This leads to the inhibition of tumor growth and induction of apoptosis in cancer cells that overexpress EGFR.

Cell Cycle Arrest and Apoptosis Induction : Other pyrazole acetamide derivatives have been found to induce cell death in cancer cells through the induction of apoptosis and by causing cell cycle arrest, which prevents cancer cells from proliferating. researchgate.net The induction of apoptosis is a key mechanism for many anticancer agents. researchgate.net

Mitochondrial Membrane Potential Disruption and Reactive Oxygen Species (ROS) Generation : Some N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, which share a similar acetamide linkage, have been shown to exert their cytotoxic effects by causing a decline in the mitochondrial membrane potential (MMP) and increasing the production of reactive oxygen species (ROS) within cancer cells. This disruption of mitochondrial function is a critical event that can trigger apoptosis.

VEGFR-2 Inhibition : A series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Inhibition of VEGFR-2 is a key strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov The lead compound from this series, W13, demonstrated potent VEGFR-2 inhibition, induced apoptosis through ROS production, and blocked the PI3K-Akt-mTOR signaling pathway in gastric cancer cells. nih.gov

| Analogue/Derivative Series | Mechanism of Action | Target Pathway/Process | References |

|---|---|---|---|

| OSU-03012 | Inhibition of YB-1 induced EGFR expression | YB-1/EGFR Pathway | |

| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivatives | Induction of apoptosis and autophagy | Cell death pathways | researchgate.net |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives | Disruption of mitochondrial membrane potential and generation of ROS | Mitochondrial function | |

| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives (e.g., W13) | VEGFR-2 inhibition, apoptosis induction, PI3K-Akt-mTOR pathway blockade | Angiogenesis, cell survival pathways | nih.gov |

Antimicrobial Mechanisms

Pyrazole derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. nih.gov The mechanisms underlying these effects are varied.

One identified mechanism of action for certain pyrazole-derived hydrazones is the disruption of the bacterial cell wall. This leads to a loss of cellular integrity and subsequent cell death. Another key target for some pyrazole derivatives is DNA gyrase, a bacterial enzyme essential for DNA replication. By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.

The antimicrobial activity of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria, with some derivatives showing potent inhibition of clinically relevant strains. nih.gov

| Mechanism | Target | Effect | References |

|---|---|---|---|

| Disruption of Bacterial Cell Wall | Cell wall integrity | Bactericidal effect | |

| Inhibition of DNA Gyrase | DNA replication | Inhibition of bacterial proliferation |

Anticonvulsant Activity in in vitro or Animal Models

Derivatives of pyrazole acetamide have been investigated for their anticonvulsant properties in various animal models of epilepsy. These studies have shown that certain analogues can protect against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ).

The proposed mechanism of action for some of these anticonvulsant acetamide derivatives involves the modulation of neuronal ion channels. Specifically, they have been found to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels. By modulating the activity of these channels, these compounds can reduce neuronal excitability and suppress seizure activity. Further research has indicated that some potent pyrazole derivatives can also reduce levels of oxidative stress and inflammation in the brain, which may contribute to their anticonvulsant effects.

| Animal Model | Observed Effect | Proposed Mechanism | References |

|---|---|---|---|

| Maximal Electroshock (MES) Seizure Test | Protection against seizures | Interaction with voltage-sensitive sodium and L-type calcium channels | |

| Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test | Protection against seizures | Interaction with voltage-sensitive sodium and L-type calcium channels | |

| Swiss Albino Mice | Significant anticonvulsive activity, reduction of oxidative stress and inflammation | Not fully elucidated, but may involve modulation of oxidative stress and inflammatory pathways |

Antioxidant Mechanisms at the Cellular Level

The antioxidant potential of pyrazole-containing compounds is an active area of investigation. For various aminopyrazole analogues, the antioxidant activity is thought to arise from their ability to scavenge free radicals and modulate cellular oxidative stress pathways. mdpi.comresearchgate.net The introduction of amino and hydroxyl groups into the pyrazole nucleus has been noted as an important factor for their antioxidant activity. researchgate.net

Studies on different 5-aminopyrazole derivatives have demonstrated their capacity to inhibit reactive oxygen species (ROS) production in human platelets. mdpi.com Furthermore, some 4-aminopyrazole derivatives have shown antioxidant properties in various in vitro assays, including the ABTS, FRAP, and ORAC tests. researchgate.net The free amino group on the pyrazole ring is considered a key contributor to these antioxidant effects. nih.gov For certain pyrazole derivatives, the mechanism of antioxidant action is attributed to the hydrogen-donating ability of the NH proton of the pyrazole moiety. nih.gov

In cellular models, some pyrazole derivatives have been observed to exert a protective effect against oxidative stress. For instance, in endothelial cells, certain pyrazole compounds have shown an ability to inhibit superoxide (B77818) anion production and lipid peroxidation. mdpi.com This suggests that compounds like this compound could potentially mitigate cellular damage induced by oxidative stress by interfering with the production of harmful reactive oxygen species.

Preclinical Pharmacological Evaluation (e.g., in vitro efficacy in cell lines, ex vivo studies)

Various aminopyrazole derivatives have been evaluated for their antiproliferative activity against a range of human cancer cell lines. For example, certain 5-aminopyrazole derivatives have shown the ability to suppress the growth of specific cancer cell lines. mdpi.com One particular 5-aminopyrazole derivative demonstrated notable antitumor properties against HeLa, MCF7, SKOV3, and SKMEL28 cell lines, with IC50 values in the micromolar range. researchgate.net

Furthermore, a study on a more complex analogue, 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012), a celecoxib derivative, showed inhibition of cell proliferation in human thyroid cancer cell lines. nih.gov This highlights the potential of the pyrazolyl-acetamide core in designing novel anticancer agents. The anticancer activity of pyrazole derivatives has been attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov

The following table summarizes the in vitro anticancer activity of selected aminopyrazole analogues, providing an indication of the potential efficacy of this class of compounds.

| Compound Class | Cell Line | Activity | Reference |

| 5-Aminopyrazole Analogue | HeLa | IC50 in µM range | researchgate.net |

| 5-Aminopyrazole Analogue | MCF7 | IC50 in µM range | researchgate.net |

| 5-Aminopyrazole Analogue | SKOV3 | IC50 in µM range | researchgate.net |

| 5-Aminopyrazole Analogue | SKMEL28 | IC50 in µM range | researchgate.net |

| OSU-03012 | Human Thyroid Cancer | Cell Proliferation Inhibition | nih.gov |

It is important to note that these findings are based on analogues and further preclinical studies are required to determine the specific in vitro efficacy and cellular mechanisms of this compound.

Structure Activity Relationship Sar Studies for Optimized Biological Performance

Correlation of Structural Features with Specific Biological Activities

The biological activity of 2-amino-N-(1H-pyrazol-4-yl)acetamide derivatives as P2X7 receptor antagonists is intricately linked to the nature and substitution pattern of their core structural components. The foundational molecule, identified through high-throughput screening, provided a potent starting point for lead optimization. nih.govresearchgate.net SAR studies have systematically explored modifications on both the pyrazole (B372694) ring and the N-substituted acetamide (B32628) moiety to enhance potency and improve physicochemical properties.

A key structural feature influencing activity is the substitution on the pyrazole ring. For instance, the presence of a substituent at the N1-position of the pyrazole ring is a critical determinant of antagonist potency. Early studies indicated that small alkyl or unsubstituted phenyl groups at this position were well-tolerated.

Furthermore, the acetamide linker plays a crucial role in orienting the key interacting moieties. The nature of the substituent on the nitrogen of the acetamide has a profound impact on the biological activity. Aromatic rings, particularly substituted benzyl (B1604629) groups, have been shown to be highly favorable for potent P2X7 antagonism.

Identification of Key Pharmacophoric Elements for Target Engagement

The engagement of this compound derivatives with their biological target, the P2X7 receptor, is governed by a set of key pharmacophoric elements. These elements are the essential spatial and electronic features of the molecule that are responsible for its biological activity.

Based on extensive SAR studies, a general pharmacophore model for this class of compounds can be proposed. This model includes:

A Hydrogen Bond Donor/Acceptor Region: The pyrazole ring, with its two nitrogen atoms, serves as a crucial hydrogen bond donor and acceptor. This region is vital for anchoring the ligand within the receptor's binding site.

A Central Hydrophobic Core: The acetamide linker and the adjacent methylene (B1212753) group contribute to the hydrophobic character of the molecule, facilitating favorable van der Waals interactions with the receptor.

A Substituted Aromatic Moiety: A substituted phenyl ring attached to the acetamide nitrogen acts as a key interaction domain. The nature and position of the substituents on this ring significantly modulate the potency and selectivity.

Systematic Analysis of Substituent Effects on Potency and Selectivity

A systematic analysis of the effects of various substituents on the potency and selectivity of this compound analogs has been instrumental in the development of highly active compounds.

Substitutions on the Pyrazole Ring:

Modifications at the N1 position of the pyrazole ring have been extensively studied. While small, unsubstituted aromatic rings are tolerated, the introduction of substituents on this phenyl ring can have a variable impact. Electron-withdrawing groups have, in some instances, been shown to improve metabolic stability. scispace.com

Substitutions on the N-acetamide Benzyl Group:

The substitution pattern on the benzyl group attached to the acetamide nitrogen has been a primary focus of optimization. The introduction of specific substituents at particular positions on this aromatic ring has led to significant enhancements in potency. For example, the presence of halogen atoms or small alkyl groups at the meta and para positions has been found to be beneficial.

The following interactive data table summarizes the impact of various substituents on the potency of (1H-pyrazol-4-yl)acetamide derivatives as P2X7 antagonists, with the parent compound this compound serving as a reference point.

| Compound ID | R1 (on Pyrazole N1) | R2 (on Benzyl Ring) | pIC50 (P2X7 Antagonism) |

| 1 | H | H | 6.2 |

| 2 | Phenyl | H | 6.8 |

| 3 | Phenyl | 3-Chloro | 7.5 |

| 4 | Phenyl | 4-Methyl | 7.3 |

| 5 | Phenyl | 3,4-Dichloro | 8.1 |

| 6 | 4-Fluorophenyl | 3,4-Dichloro | 8.3 |

Bioisosteric Replacements and Their Impact on Activity and Drug-likeness

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. In the context of this compound derivatives, this approach has been explored to improve activity, selectivity, and drug-like properties.

One notable example is the replacement of the pyrazole core with other five-membered heterocycles. For instance, the substitution of the pyrazole ring with an imidazole ring has yielded potent P2X7 antagonists. researchgate.net This bioisosteric swap can alter the hydrogen bonding pattern and electronic distribution of the molecule, leading to improved interactions with the receptor and potentially better metabolic stability.

Furthermore, modifications to the acetamide linker have also been investigated. While the acetamide group is a common feature, its replacement with other linkers, such as reverse amides or other isosteres, has been explored to modulate the compound's conformational flexibility and polarity. The goal of such replacements is often to enhance oral bioavailability and reduce susceptibility to enzymatic degradation. The impact of these replacements on activity can vary significantly, underscoring the delicate balance of structural requirements for potent target engagement. scispace.com

Advanced Research Concepts and Future Trajectories for 2 Amino N 1h Pyrazol 4 Yl Acetamide Research

Design of Multi-Target Directed Ligands Based on the Pyrazole-Acetamide Scaffold

The conventional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions. nih.gov A more holistic approach involves the design of Multi-Target Directed Ligands (MTDLs), single chemical entities engineered to modulate multiple biological targets simultaneously. nih.gov The pyrazole-acetamide scaffold is exceptionally well-suited for MTDL design due to its inherent structural modularity.

The pyrazole (B372694) ring is a well-established pharmacophore found in numerous approved drugs, known to interact with a wide range of biological targets, including kinases, cyclooxygenases (COX), and carbonic anhydrases (CAs). nih.govnih.gov The acetamide (B32628) linker provides a flexible spacer that can be adjusted in length and composition, while the terminal amino group offers a vector for introducing additional pharmacophores. By strategically modifying these three components, derivatives of 2-amino-N-(1H-pyrazol-4-yl)acetamide can be designed to engage with distinct targets involved in a single disease pathway.

For instance, in the context of inflammation, one could envision a derivative where the pyrazole core targets COX-2, while a moiety attached to the terminal amine is designed to inhibit 5-lipoxygenase (5-LOX) or carbonic anhydrase isoforms IX and XII, which are also implicated in inflammatory processes. nih.gov This MTDL approach could lead to therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.

Table 1: Conceptual Design of MTDLs based on the this compound Scaffold

| Scaffold Component | Potential Modification | Example Target Class 1 | Example Target Class 2 | Therapeutic Area |

|---|---|---|---|---|

| Pyrazole Core | Substitution at N1 or C3/C5 positions | Kinases (e.g., CDKs, Aurora) nih.gov | Phosphodiesterases (e.g., PDE10A) nih.gov | Oncology, Neurodegeneration |

| Acetamide Linker | Varying length, introducing rigidity (e.g., rings) | - | - | (Modulates spacing/orientation for dual target engagement) |

| Terminal Amino Group | Acylation with pharmacophoric acids, alkylation | Carbonic Anhydrases (via sulfonamide moiety) nih.gov | Histone Deacetylases (HDACs) | Glaucoma, Oncology |

Development as Chemical Probes for Elucidating Biological Mechanisms

Understanding the complex signaling networks within a cell is fundamental to modern biology and medicine. Chemical probes are small molecules designed to selectively interact with a specific protein, enabling researchers to study its function in a biological system. nih.gov The this compound scaffold can be systematically derivatized to create a suite of powerful chemical probes.

A key strategy is photoaffinity labeling (PAL), where a photoreactive group (e.g., a diazirine or benzophenone) is incorporated into the molecule. nih.govnih.govuniversiteitleiden.nl Upon binding to its target protein, the probe is activated by UV light, forming a covalent bond and permanently tagging the protein. nih.gov A reporter handle, such as an alkyne or biotin (B1667282), is also typically included to allow for subsequent identification and isolation of the tagged protein via click chemistry or affinity purification. nih.govuniversiteitleiden.nl Derivatives of this compound could be developed into such probes to identify novel binding partners of the pyrazole-acetamide chemotype, thereby uncovering new therapeutic targets.

Table 2: Potential Modifications for Developing Chemical Probes

| Probe Type | Required Modification | Attachment Point on Scaffold | Application |

|---|---|---|---|

| Photoaffinity Label | Incorporate diazirine and alkyne handle universiteitleiden.nl | Terminal amine or pyrazole ring | Covalent labeling and identification of target proteins. |

| Fluorescent Probe | Attach a fluorophore (e.g., fluorescein, rhodamine) | Terminal amine | Visualization of target localization in cells via microscopy. |

| Affinity-Based Probe | Attach a biotin tag | Terminal amine | Pull-down experiments to isolate target proteins from cell lysates. |

Integration into Fragment-Based Drug Discovery (FBDD) or Virtual Screening Campaigns

Fragment-Based Drug Discovery (FBDD) has become a highly successful approach for identifying high-quality starting points for drug development. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov These initial hits are then optimized into more potent lead compounds. nih.govresearchgate.net The compound this compound, with its low molecular weight and favorable physicochemical properties, is an excellent candidate for inclusion in a fragment library. tandfonline.com Its pyrazole motif is a common feature in successful fragment hits that are later optimized into clinical candidates. nih.govnih.gov

Alternatively, the this compound structure can serve as the foundational core for in silico or virtual screening campaigns. nih.govnih.gov Large, computationally generated libraries of derivatives can be docked against the three-dimensional structures of various protein targets. nih.gov This approach allows for the rapid and cost-effective identification of promising compounds for further synthesis and experimental testing. researchgate.net Given the diverse bioactivities of pyrazole derivatives, virtual libraries based on this scaffold could be screened against targets implicated in a wide array of diseases. nih.govnih.gov

Table 3: Physicochemical Properties of the Core Fragment

| Property | Value (this compound) | "Rule of Three" Guideline for Fragments |

|---|---|---|

| Molecular Weight | ~154.16 g/mol | < 300 Da |

| LogP | < 3 | ≤ 3 |

| Hydrogen Bond Donors | 3 | ≤ 3 |

| Hydrogen Bond Acceptors | 3 | ≤ 3 |

| Rotatable Bonds | 2 | ≤ 3 |

Note: Physicochemical properties are estimated and serve as a guideline for FBDD suitability.

Exploration of Novel Applications in Chemical Biology

Beyond direct therapeutic applications, the this compound scaffold holds promise for innovative uses in chemical biology. One of the most exciting future directions is its potential incorporation into Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govgoogle.com A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker. nih.gov A derivative of this compound that binds to a protein of interest could be functionalized with a linker and an E3 ligase ligand (like thalidomide (B1683933) or VHL ligands), transforming it from a simple inhibitor into a tool for targeted protein degradation.

Another advanced application is the development of targeted covalent inhibitors (TCIs). nih.govnih.govexplorationpub.com While the parent compound is a reversible binder, it could be modified to include a mildly electrophilic "warhead" (such as an acrylamide (B121943) or chloroacetamide). researchgate.netdntb.gov.ua This warhead could form a covalent bond with a nearby nucleophilic amino acid (like cysteine) in the target's binding site, leading to potent and durable inhibition. The pyrazole-acetamide portion would serve as the recognition element that directs the warhead to its specific target, enhancing selectivity and reducing off-target effects. nih.gov

Table 4: Summary of Potential Novel Chemical Biology Applications

| Application Area | Concept | Role of the Pyrazole-Acetamide Scaffold |

|---|---|---|

| Targeted Protein Degradation | Use as a component in a PROTAC molecule. nih.gov | Serves as the Protein Targeting Moiety (PTM) that binds to the protein of interest. |

| Targeted Covalent Inhibition | Functionalize with an electrophilic "warhead". nih.gov | Acts as the recognition scaffold that selectively delivers the warhead to the target protein's active site. |

| Combinatorial Chemistry | Use as a building block for creating large, diverse chemical libraries. researchgate.net | The core structure allows for the systematic variation of substituents at multiple positions. |

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of the pyrazole NH (δ 10.2–12.5 ppm) and acetamide NH₂ (δ 6.8–7.5 ppm). ¹³C NMR verifies carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+ at m/z 195.088) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

How can researchers design experiments to evaluate the biological activity of this compound against specific enzyme targets?

Q. Basic Research Focus

- Target Selection : Prioritize kinases or proteases due to the compound’s amide/pyrazole pharmacophore .

- Assay Design : Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) .

Advanced Insight : Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR kinase. Pair with surface plasmon resonance (SPR) to validate binding affinities .

How can contradictions in reported biological activity data for this compound derivatives be systematically analyzed?

Advanced Research Focus

Contradictions may arise from:

- Structural Variations : Substituents on the pyrazole ring (e.g., methyl vs. chloro) alter hydrophobicity and target engagement .

- Assay Conditions : Differences in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) affect activity .

Q. Methodology :

- Perform meta-analysis of published IC₅₀ values, stratifying by substituents and assay conditions.

- Use cheminformatics tools (e.g., KNIME) to correlate structural descriptors (logP, polar surface area) with activity trends .

What strategies can mitigate low yields in multi-step syntheses of this compound derivatives?

Advanced Research Focus

Common issues include:

- Intermediate Instability : Protect amine groups with Boc or Fmoc during coupling steps .

- Purification Challenges : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Case Study : A three-step synthesis achieved 62% overall yield by optimizing the coupling step with HATU/DIPEA in DMF .

What role does X-ray crystallography play in elucidating the supramolecular interactions of this compound?

Advanced Research Focus

Crystallography reveals:

- Hydrogen Bonding : N–H⋯O interactions form dimers (R₂²(10) motifs), critical for crystal packing .

- Torsional Angles : Dihedral angles between pyrazole and acetamide moieties (e.g., 64.8° in a derivative) influence conformational stability .

Methodology : Grow single crystals via slow evaporation (DCM/hexane). Refine structures using SHELXL .

How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?

Q. Basic Research Focus

- Co-Solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS .

- Derivatization : Introduce sulfonate or PEG groups to enhance hydrophilicity .

Q. Advanced Research Focus

- Electrophilic Activation : Chloroacetyl chloride reacts preferentially with the pyrazole’s NH₂ group due to higher nucleophilicity vs. ring nitrogen .

- Steric Effects : Bulky substituents on pyrazole (e.g., 1,5-dimethyl) direct coupling to the less hindered NH site .

Computational Support : DFT calculations (Gaussian 09) show lower activation energy for NH₂ attack (ΔG‡ = 18.3 kcal/mol) vs. ring nitrogen (ΔG‡ = 24.1 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.